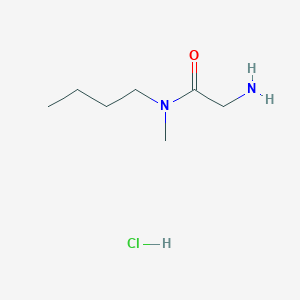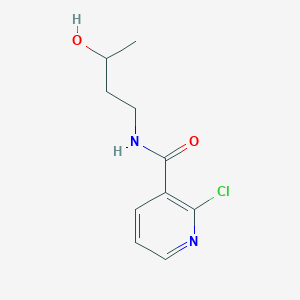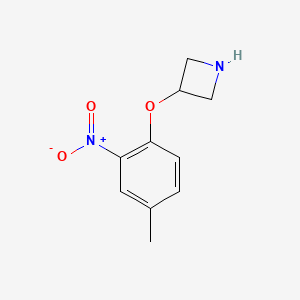![molecular formula C14H8BrCl2FO2 B1441205 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-89-1](/img/structure/B1441205.png)
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-chloro-6-fluorobenzyl chloride in the presence of a base, followed by the conversion of the resulting ester to the corresponding acid chloride using thionyl chloride . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the acid chloride.
Analyse Des Réactions Chimiques
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acid chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine or pyridine, and catalysts such as palladium complexes for coupling reactions. The major products formed depend on the specific nucleophile or coupling partner used.
Applications De Recherche Scientifique
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:
Medicinal chemistry: This compound is employed in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acid chloride. The compound can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of stable derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules for analytical or therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride include:
2-Chloro-6-fluorobenzyl chloride: Used as an alkylating reagent in organic synthesis.
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzylamine: Utilized in the synthesis of various derivatives for medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and application in different fields of research.
Propriétés
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWXNWKASOEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)

![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)





![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)
